3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid
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Overview
Description
Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific interactions and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as hydrolysis, oxidation, and purification. For example, one method involves hydrolyzing a precursor compound, followed by oxidation and separation of the desired product .
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound A: Shares similar structural features but differs in its reactivity and applications.
Compound B: Has comparable chemical properties but is used in different industrial processes.
Compound C: Exhibits similar biological activity but with distinct molecular targets.
Uniqueness: Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” is unique due to its specific combination of chemical properties, reactivity, and applications. Its ability to undergo various types of reactions and its wide range of scientific research applications set it apart from other similar compounds .
Properties
IUPAC Name |
3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHAKPFFMVWAJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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